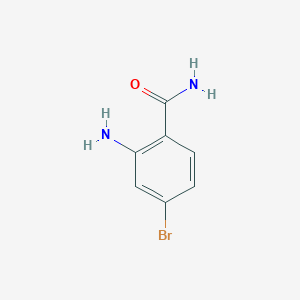

2-Amino-4-bromobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-bromobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXMSVAQRRUVHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10550026 | |

| Record name | 2-Amino-4-bromobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112253-70-0 | |

| Record name | 2-Amino-4-bromobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-bromobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Amino-4-bromobenzamide

Introduction: Strategic Importance of 2-Amino-4-bromobenzamide in Synthetic Chemistry

This compound is a strategically important bifunctional aromatic compound that serves as a versatile building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique substitution pattern—an ortho-amino benzamide scaffold with a bromine atom at the para-position relative to the amino group—offers a rich platform for chemical elaboration. The presence of three distinct functional handles (amine, amide, and aryl bromide) allows for sequential and regioselective reactions, making it a highly valuable intermediate for constructing complex molecular architectures.

This guide provides an in-depth analysis of the core chemical properties of this compound, offering field-proven insights into its synthesis, reactivity, and application. The content is tailored for researchers, scientists, and drug development professionals who require a comprehensive understanding of this key synthetic intermediate.

Core Physicochemical Properties

A thorough understanding of a compound's physical properties is foundational to its application in experimental chemistry, influencing choices in reaction setup, solvent systems, and purification strategies.

Compound Identification

A clear and unambiguous identification is critical for regulatory compliance, procurement, and accurate documentation in research.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 112253-70-0 | |

| Molecular Formula | C₇H₇BrN₂O | |

| Molecular Weight | 215.05 g/mol | |

| Canonical SMILES | C1=CC(=C(C=C1Br)N)C(=O)N | [1] |

| InChI Key | OFXMSVAQRRUVHA-UHFFFAOYSA-N |

Physical Characteristics

The physical state, melting point, and solubility profile dictate the handling, storage, and reaction conditions for this compound.

-

Physical Form: The compound is a solid at standard temperature and pressure.

-

Solubility Profile: The polarity imparted by the amino and amide functionalities, combined with the aromatic ring, results in a characteristic solubility pattern. Quantitative solubility data for the related compound 4-aminobenzamide provides a strong predictive basis for the solubility behavior of this compound.[4]

| Solvent | Predicted Solubility | Rationale and Insight |

| Water | Sparingly Soluble | The polar groups allow for some interaction with water, but the hydrophobic benzene ring and the heavy bromine atom limit extensive solubility. The behavior is analogous to many amino acids which show limited solubility in water. |

| DMSO | Soluble | As a polar aprotic solvent, Dimethyl Sulfoxide is an excellent choice for dissolving benzamides due to its ability to disrupt intermolecular hydrogen bonds and solvate both the polar and nonpolar regions of the molecule.[5] |

| Ethanol / Methanol | Moderately Soluble | These polar protic solvents can act as both hydrogen bond donors and acceptors, facilitating dissolution. Solubility is expected to increase with heating. |

| Acetone | Moderately Soluble | A polar aprotic solvent capable of dissolving many organic compounds of intermediate polarity. |

| Ethyl Acetate | Slightly Soluble | This solvent of moderate polarity is less effective at solvating the highly polar amine and amide groups. |

| Hexane / Toluene | Insoluble | Nonpolar solvents are unable to overcome the strong intermolecular forces of the crystalline solid. |

Spectroscopic and Structural Analysis

Spectroscopic analysis is essential for identity confirmation and purity assessment. While dedicated, peer-reviewed spectra for this compound are not widely published, a highly accurate prediction of its spectral features can be derived from the analysis of closely related structural analogs. This predictive approach is a cornerstone of structural elucidation in organic chemistry.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms. The predicted spectrum in a solvent like DMSO-d₆ would exhibit characteristic signals for the aromatic protons and the exchangeable protons of the amine and amide groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification and Expert Insight |

| ~ 7.5 - 7.7 | d | 1H | H-6 | This proton is ortho to the electron-withdrawing carbonyl group, leading to a downfield shift. It will appear as a doublet due to coupling with H-5. |

| ~ 6.8 - 7.0 | d | 1H | H-3 | This proton is ortho to the electron-donating amino group, resulting in a significant upfield shift. It will appear as a doublet with a small coupling constant. |

| ~ 6.6 - 6.8 | dd | 1H | H-5 | This proton is ortho to the bromine atom and meta to the amino group. It will appear as a doublet of doublets due to coupling with both H-6 and H-3. |

| ~ 7.2 - 7.6 | br s | 2H | -CONH₂ | The amide protons are typically broad and their chemical shift is highly dependent on concentration and temperature. Data from related benzamides support this range.[6] |

| ~ 5.5 - 6.0 | br s | 2H | -NH₂ | The primary amine protons also present as a broad, exchangeable signal. Their position is influenced by the electron-donating character of the aromatic ring.[7] |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the chemical environment of each unique carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification and Expert Insight | | :--- | :--- | :--- | :--- | | ~ 168 - 172 | C=O | The amide carbonyl carbon is characteristically found in this downfield region. Data from benzamide itself shows this peak at 171.4 ppm.[8] | | ~ 150 - 153 | C-NH₂ | The carbon atom directly attached to the electron-donating amino group (C-2) is significantly shielded and shifted upfield relative to other aromatic carbons. | | ~ 132 - 135 | C-H (C-6) | Aromatic CH carbon adjacent to the carbonyl group. | | ~ 118 - 122 | C-Br | The 'heavy atom effect' of bromine can cause the ipso-carbon (C-4) to be more shielded than predicted by electronegativity alone, resulting in an upfield shift compared to other substituted carbons.[9] | | ~ 115 - 119 | C-H (C-5) | Aromatic CH carbon. | | ~ 112 - 116 | C-H (C-3) | Aromatic CH carbon ortho to the amino group, shifted upfield. | | ~ 110 - 114 | C-CONH₂ | The carbon atom attached to the amide group (C-1) is influenced by both the amino and carbonyl substituents. |

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is invaluable for identifying key functional groups. The spectrum of this compound would be characterized by distinct vibrations from the N-H and C=O bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Description and Expert Insight |

| 3450 - 3300 | N-H Stretch (Amine) | The primary amine will show two distinct sharp to medium bands in this region, corresponding to the symmetric and asymmetric stretching modes. |

| 3350 - 3150 | N-H Stretch (Amide) | The primary amide N-H stretching also appears in this region, often as two bands, which may overlap with the amine signals. |

| 1680 - 1640 | C=O Stretch (Amide I) | A strong, sharp absorption band characteristic of the amide carbonyl group. This is one of the most prominent peaks in the spectrum.[10] |

| 1620 - 1580 | N-H Bend (Amine/Amide II) | The bending vibration of the N-H bonds. |

| 1600 - 1450 | C=C Stretch (Aromatic) | Several sharp bands of variable intensity corresponding to the stretching of the benzene ring. |

| ~ 800 - 850 | C-H Bend (Aromatic) | Out-of-plane bending for the substituted benzene ring. |

| ~ 600 - 500 | C-Br Stretch | A weak to medium intensity band in the fingerprint region. |

Predicted Solid-State Structure and Crystallography

No crystal structure for this compound is currently deposited in the Cambridge Structural Database. However, based on the crystal structure of the closely related 2-amino-4-chlorobenzonitrile, it is highly probable that this compound crystallizes in a centrosymmetric space group, such as P-1.[11] The solid-state packing would be dominated by a network of intermolecular hydrogen bonds. Specifically, the amide (-CONH₂) and amine (-NH₂) groups would act as hydrogen bond donors, while the amide oxygen and the amine nitrogen would serve as acceptors, leading to the formation of robust hydrogen-bonded synthons, such as dimers or extended chains. These strong intermolecular interactions are the primary reason for its high melting point and low solubility in nonpolar solvents.

Synthesis and Chemical Reactivity

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. Strategic manipulation allows for the construction of diverse molecular scaffolds.

Recommended Synthetic Protocol

A reliable and scalable synthesis of this compound involves the reduction of the corresponding nitro precursor, 4-bromo-2-nitrobenzamide. This approach avoids the regioselectivity issues associated with the direct bromination of 2-aminobenzamide.

Reaction Scheme: Synthesis of this compound

Caption: Reductive transformation of 4-bromo-2-nitrobenzamide.

Detailed Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-2-nitrobenzamide (1.0 eq), ethanol, and water (e.g., a 4:1 v/v mixture).

-

Addition of Reagents: Add iron powder (Fe, ~5.0 eq) and ammonium chloride (NH₄Cl, ~1.0 eq) to the stirred suspension. The ammonium chloride helps to maintain a slightly acidic pH and activate the iron surface.

-

Reaction Execution: Heat the mixture to reflux (approximately 80-90 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material. The reaction is typically complete within 2-4 hours.

-

Work-up and Isolation: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the iron salts. The celite pad should be washed with additional ethanol or ethyl acetate.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water and ethyl acetate to the residue. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield pure this compound.[12][13]

Key Chemical Reactions and Reactivity Profile

The trifunctional nature of this compound allows for a diverse range of chemical transformations, making it a valuable synthon.

Caption: Reactivity profile of this compound.

-

Reactions at the Amino Group: The primary amino group is a potent nucleophile and can readily undergo acylation with acid chlorides or anhydrides, sulfonylation with sulfonyl chlorides, and alkylation reactions.

-

Reactions at the Bromine Atom: The aryl bromide can participate in a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds at the 4-position.

-

Cyclization Reactions: The ortho relationship between the amino and amide groups is particularly powerful for the synthesis of heterocyclic systems. This is most notably exploited in the synthesis of quinazolinones.

Application in the Synthesis of Quinazolinones

One of the most significant applications of this compound and its analogs is in the construction of the quinazolinone scaffold, a privileged structure in medicinal chemistry found in numerous compounds with diverse biological activities.[14]

Synthetic Workflow: Cyclization to a Quinazolinone

A modern and efficient method to construct a quinazolinone ring involves a copper-catalyzed Ullmann-type coupling and subsequent cyclization. While the literature often describes this with N-substituted 2-bromobenzamides, the principle is directly applicable to reactions involving this compound as a precursor to more complex intermediates.

Caption: Workflow for quinazolinone synthesis.

Exemplary Experimental Protocol (Adapted from Ullmann Coupling Methodologies): [15][16]

-

Vessel Preparation: A dry Schlenk tube is charged with a copper(I) iodide (CuI) catalyst (e.g., 10 mol%), a suitable base such as potassium tert-butoxide (t-BuOK, 2.0 eq), and the nitrogen source (e.g., cyanamide, 1.5 eq).

-

Reagent Addition: The this compound derivative (1.0 eq) is added, followed by the addition of a dry, polar aprotic solvent like DMSO under an inert atmosphere (e.g., Argon or Nitrogen).

-

Reaction Conditions: The reaction mixture is heated to a temperature typically between 80-120 °C and stirred vigorously. The progress is monitored by TLC or LC-MS.

-

Quenching and Extraction: Upon completion, the reaction is cooled to room temperature and quenched by the addition of water. The product is then extracted into an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The final product is purified by column chromatography to yield the desired quinazolinone.

This synthetic strategy highlights the utility of this compound as a cornerstone for building complex, biologically relevant heterocycles.

Safety and Handling

As with any laboratory chemical, proper handling and safety precautions are paramount.

-

Hazard Classifications: this compound is classified as acutely toxic if swallowed (Acute Tox. 4, Oral) and may cause an allergic skin reaction (Skin Sens. 1).

-

GHS Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).

-

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.

Conclusion

This compound is a high-value synthetic intermediate whose chemical properties are defined by the interplay of its amino, amide, and aryl bromide functionalities. Its predictable reactivity allows for its strategic incorporation into complex synthetic routes, most notably in the preparation of quinazolinone derivatives. This guide has provided a comprehensive overview of its physicochemical properties, a predictive analysis of its spectroscopic signatures, and detailed protocols for its synthesis and application, thereby equipping researchers with the essential knowledge for its effective utilization in the laboratory.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information for Chemical Communications. Retrieved January 4, 2026, from [Link]

-

The Royal Society of Chemistry. (2021). Supporting Information for Direct Synthesis of Amides and Imines. Retrieved January 4, 2026, from [Link]

-

Frontiers in Chemistry. (2020). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents. Retrieved January 4, 2026, from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000668 Benzamide. Retrieved January 4, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). Retrieved January 4, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033947). Retrieved January 4, 2026, from [Link]

-

National Center for Biotechnology Information. (2018). “On-Water” Synthesis of Quinazolinones and Dihydroquinazolinones Starting from o-Bromobenzonitrile. Retrieved January 4, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 4, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-n-(4-bromophenyl)benzamide. PubChem. Retrieved January 4, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved January 4, 2026, from [Link]

-

National Center for Biotechnology Information. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Retrieved January 4, 2026, from [Link]

-

OperaChem. (2025). Ullmann coupling-An overview. Retrieved January 4, 2026, from [Link]

-

Wikipedia. (n.d.). Ullmann reaction. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (n.d.). 13C-NMR spectrum of N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). Retrieved January 4, 2026, from [Link]

-

Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (n.d.). Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 2-BROMO BENZAMIDE observed with KBr disc. Retrieved January 4, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromobenzamide. PubChem. Retrieved January 4, 2026, from [Link]

-

Indian Journal of Chemistry. (1985). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved January 4, 2026, from [Link]

- Google Patents. (n.d.). EP2213654A1 - Process for preparing 2-amino-5-bromobenzamide derivatives.

-

National Center for Biotechnology Information. (n.d.). 2-amino-4-bromo-N-(oxepan-4-yl)benzamide. PubChem. Retrieved January 4, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-amino-4-bromo-N-(4-bromophenyl)benzamide. PubChem. Retrieved January 4, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved January 4, 2026, from [Link]

-

National Center for Biotechnology Information. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Retrieved January 4, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-5-bromobenzamide. PubChem. Retrieved January 4, 2026, from [Link]

-

Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved January 4, 2026, from [Link]

-

Acta Chemica Scandinavica. (1999). The solubilities of denatured proteins in different organic solvents. Retrieved January 4, 2026, from [Link]

- Google Patents. (n.d.). US20150232412A1 - Process for the reduction of nitro derivatives to amines.

-

Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved January 4, 2026, from [Link]

-

OpenWetWare. (n.d.). By compound. Retrieved January 4, 2026, from [Link]

Sources

- 1. This compound | C7H7BrN2O | CID 13805507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-溴苯甲酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-AMINO-5-BROMOBENZAMIDE | 16313-66-9 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. bmse000668 Benzamide at BMRB [bmrb.io]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. 4-Bromobenzamide | C7H6BrNO | CID 69683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mjas.analis.com.my [mjas.analis.com.my]

- 12. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. 2-BROMOBENZAMIDE(4001-73-4) IR Spectrum [m.chemicalbook.com]

- 15. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]

- 16. Ullmann coupling-An overview - operachem [operachem.com]

An In-Depth Technical Guide to the Molecular Structure of 2-Amino-4-bromobenzamide

Introduction

2-Amino-4-bromobenzamide is a substituted aromatic amide that serves as a crucial building block in synthetic organic chemistry. Its strategic placement of an amino group, a bromine atom, and a carboxamide moiety on a benzene ring makes it a versatile intermediate for the construction of more complex molecular architectures.[1] In the fields of medicinal chemistry and drug discovery, compounds of this nature are highly valued as scaffolds for generating libraries of novel compounds for biological screening.[2][3] This guide provides an in-depth analysis of its molecular structure, physicochemical properties, spectroscopic characterization, synthesis, and chemical reactivity, offering a comprehensive resource for researchers and drug development professionals.

Section 1: Molecular Structure and Physicochemical Properties

The structural integrity and resulting chemical behavior of this compound are dictated by the interplay of its three functional groups attached to the central phenyl ring.

Structural Elucidation

The core of the molecule is a benzene ring. The substituents are positioned as follows:

-

Position 1: A primary amide group (-CONH₂)

-

Position 2: A primary amino group (-NH₂)

-

Position 4: A bromine atom (-Br)

This specific arrangement, particularly the ortho-relationship between the amino and amide groups, allows for potential intramolecular interactions and dictates the regioselectivity of further chemical transformations.

Caption: 2D structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties is essential for laboratory applications, from designing reaction conditions to ensuring safe handling.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 112253-70-0 | [1][4] |

| Molecular Formula | C₇H₇BrN₂O | [1][4][5] |

| Molecular Weight | 215.05 g/mol | [1][4][5] |

| Appearance | Solid | |

| SMILES | O=C(N)C1=C(N)C=C(Br)C=C1 | |

| InChI Key | OFXMSVAQRRUVHA-UHFFFAOYSA-N | [1] |

| Solubility | Moderately soluble in polar solvents | [1] |

Section 2: Spectroscopic Characterization and Validation

Confirming the molecular structure is a cornerstone of chemical synthesis. The combination of NMR, IR, and Mass Spectrometry provides a self-validating system to verify the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The three aromatic protons will appear as complex multiplets or doublets of doublets in the aromatic region (typically 6.5-8.0 ppm) due to their coupling with each other. The protons of the primary amine (-NH₂) and primary amide (-CONH₂) will appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should display seven unique signals: six for the aromatic carbons (four substituted, two unsubstituted) and one for the carbonyl carbon of the amide group, which typically appears downfield (>165 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.[6]

-

N-H Stretching: The primary amine and amide groups will exhibit characteristic N-H stretching vibrations. A primary amine typically shows two bands (symmetric and asymmetric stretches) in the 3300-3500 cm⁻¹ region.[7] The primary amide also contributes N-H stretches in a similar range.

-

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretch of the amide group is expected around 1640-1680 cm⁻¹.[7]

-

C-Br Stretching: The carbon-bromine bond will show a characteristic stretching vibration in the fingerprint region, typically between 500-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides evidence of the elemental composition.

-

Molecular Ion Peak: The key diagnostic feature for a bromine-containing compound is its isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum of this compound will show two molecular ion peaks of almost equal intensity: one for [M]⁺ (containing ⁷⁹Br) at m/z = 214 and one for [M+2]⁺ (containing ⁸¹Br) at m/z = 216. This distinctive pattern is a powerful validation of the presence of a single bromine atom.

Section 3: Synthesis Methodologies

The synthesis of this compound can be approached through several routes, with the choice often depending on the availability of starting materials, desired scale, and required purity.

Classical Synthesis: Electrophilic Bromination

A common and direct method involves the electrophilic aromatic substitution of 2-aminobenzamide.[1] The amino group is a strong activating group, directing electrophiles to the ortho and para positions. Since the para position is sterically less hindered, it is the primary site of bromination.

Sources

- 1. Buy this compound | 112253-70-0 [smolecule.com]

- 2. News - An Insight into the Synthesis of 2-Amino-4â²-Bromobenzophenone: A Key Pharmaceutical Intermediate [jingyepharma.com]

- 3. steeronresearch.com [steeronresearch.com]

- 4. scbt.com [scbt.com]

- 5. chemscene.com [chemscene.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. youtube.com [youtube.com]

An In-depth Technical Guide to 2-Amino-4-bromobenzamide: A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of 2-Amino-4-bromobenzamide in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds and building blocks is paramount to the successful development of novel therapeutics. This compound (CAS No. 112253-70-0), a substituted benzamide, has emerged as a molecule of significant interest for researchers and medicinal chemists. Its unique trifunctional nature, possessing an amine, a bromine atom, and an amide group on a central phenyl ring, offers a versatile platform for the synthesis of complex heterocyclic systems. This guide provides an in-depth technical overview of this compound, from its fundamental physicochemical properties and synthesis to its critical applications as a precursor in the development of targeted therapies, particularly in the realm of oncology. The strategic positioning of its functional groups allows for selective and sequential chemical modifications, making it a valuable intermediate in the synthesis of kinase and poly (ADP-ribose) polymerase (PARP) inhibitors.[1]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and downstream applications.

Core Molecular Data

| Property | Value | Source |

| CAS Number | 112253-70-0 | [2] |

| Molecular Formula | C₇H₇BrN₂O | |

| Molecular Weight | 215.05 g/mol | |

| Appearance | Solid | |

| Storage | 4°C, protect from light | [2] |

Structural and Electronic Attributes

The unique arrangement of functional groups on the benzamide core dictates its reactivity and potential for molecular interactions. The amino group acts as a nucleophile and a hydrogen bond donor, while the bromine atom provides a site for cross-coupling reactions. The amide functionality can participate in hydrogen bonding and serves as a key structural element in many biologically active molecules.

Synthesis and Purification: A Practical Approach

While multiple synthetic routes to this compound have been reported, a common and reliable method involves the direct bromination of 2-aminobenzamide. This approach is often favored for its straightforwardness and scalability.

Synthetic Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound via bromination.

Detailed Experimental Protocol: Bromination of 2-Aminobenzamide

-

Objective: To synthesize this compound via electrophilic bromination of 2-aminobenzamide.

-

Materials:

-

2-Aminobenzamide

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (ACN)

-

Deionized Water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Büchner funnel and filter paper

-

-

Procedure:

-

In a round bottom flask, dissolve 2-aminobenzamide in acetonitrile at room temperature with stirring.

-

Cool the solution in an ice bath.

-

Slowly add N-bromosuccinimide (1.05 equivalents) portion-wise to the cooled solution, maintaining the temperature below 5°C. The causality behind the slow, cooled addition is to control the exothermicity of the reaction and to minimize the formation of di-brominated and other side products, thus enhancing the selectivity for the desired mono-brominated product.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product. This self-validating step ensures that the product, which is typically less soluble in water than the starting material and byproducts, is effectively isolated.

-

Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold water.

-

For further purification, recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield this compound as a solid.

-

Spectroscopic Characterization

The structural confirmation of synthesized this compound is crucial and is typically achieved through a combination of spectroscopic techniques. While a comprehensive public database of spectra for this specific compound is limited, the expected spectral features can be inferred from its structure and comparison with related molecules.

Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons will appear as distinct signals in the aromatic region (typically δ 6.5-8.0 ppm). The protons of the amino (-NH₂) and amide (-CONH₂) groups will appear as broad singlets, with their chemical shifts being solvent and concentration-dependent. |

| ¹³C NMR | Aromatic carbons will resonate in the δ 110-150 ppm range. The carbonyl carbon of the amide will be observed further downfield (typically δ 165-175 ppm). |

| IR Spectroscopy | Characteristic peaks for the N-H stretching of the primary amine and amide (around 3200-3500 cm⁻¹), the C=O stretching of the amide (around 1640-1680 cm⁻¹), and C-Br stretching (in the fingerprint region). |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. |

Applications in Drug Discovery: A Scaffold for Targeted Therapies

The trifunctional nature of this compound makes it a highly valuable starting material for the synthesis of a diverse range of heterocyclic compounds with therapeutic potential. Its application is particularly prominent in the development of kinase and PARP inhibitors for cancer therapy.

Role in Kinase Inhibitor Synthesis

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] this compound serves as a versatile scaffold for the construction of kinase inhibitors. The amino group can be acylated or used in cyclization reactions, while the bromine atom allows for the introduction of various substituents via cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. This enables the systematic exploration of the chemical space around the benzamide core to optimize inhibitor potency and selectivity against specific kinases.[4][5]

Logical Flow for Kinase Inhibitor Synthesis

Caption: A representative synthetic strategy for kinase inhibitors using this compound.

Application in PARP Inhibitor Synthesis

Poly (ADP-ribose) polymerase (PARP) enzymes are involved in DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[6] The benzamide moiety is a key pharmacophore in many known PARP inhibitors, as it mimics the nicotinamide portion of the NAD+ substrate, binding to the active site of the enzyme. This compound provides a pre-functionalized benzamide core that can be elaborated into potent PARP inhibitors. The bromine atom can be used to introduce larger, often hydrophobic groups that can interact with other regions of the enzyme's active site, thereby enhancing potency and selectivity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Safety Information Summary

| Hazard | Precautionary Statement |

| Acute Toxicity (Oral) | Harmful if swallowed. |

| Skin Sensitization | May cause an allergic skin reaction. |

| Handling | Wear protective gloves, protective clothing, and eye protection. Avoid breathing dust. |

| Storage | Keep container tightly closed in a dry and well-ventilated place. Store at 4°C, protected from light.[2] |

This information is a summary and the full Safety Data Sheet (SDS) from the supplier should be consulted before use.

Conclusion and Future Perspectives

This compound is a strategically important building block in medicinal chemistry, offering a versatile and pre-functionalized scaffold for the synthesis of complex, biologically active molecules. Its utility in the construction of kinase and PARP inhibitors highlights its significance in the development of targeted cancer therapies. As our understanding of the molecular drivers of disease continues to grow, the demand for such versatile and strategically designed building blocks will undoubtedly increase. Future research will likely focus on expanding the diversity of chemical transformations that can be performed on this scaffold, leading to the discovery of novel therapeutics with improved efficacy and safety profiles.

References

-

Biological Magnetic Resonance Bank. bmse000668 Benzamide. Available at: [Link]

-

MDPI. (2016). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 21(11), 1466. Available at: [Link]

- Google Patents. CN102603622B - Synthetic method of 2-amino-4-bromopyridine.

-

ResearchGate. Experimental (a) and theoretical (b) IR spectra of 2-bromo-4-chlorobenzaldehyde. Available at: [Link]

- Google Patents. CN105153023A - Synthetic method of 2-amino-4-bromopyridine.

-

PubChemLite. This compound (C7H7BrN2O). Available at: [Link]

-

ResearchGate. (2014). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 22(15), 4047-4060. Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

- Google Patents. US9708319B1 - Synthesis of PARP inhibitor talazoparib.

-

Human Metabolome Database. 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0004461). Available at: [Link]

-

Bioorganic & Medicinal Chemistry Letters. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. 16(5), 1421-1425. Available at: [Link]

- Google Patents. WO2009046205A1 - Parp inhibitor compounds, compositions and methods of use.

-

PubChem. 2-Amino-n-(4-bromophenyl)benzamide. Available at: [Link]

-

National Institute of Standards and Technology. Benzamide, m-bromo-. Available at: [Link]

- Google Patents. WO2017032289A1 - Process for preparing parp inhibitor, crystalline forms, and uses thereof.

-

PubChem. 2-Amino-5-bromobenzamide. Available at: [Link]

-

Molecules. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. 24(19), 3543. Available at: [Link]

Sources

- 1. 2-AMINO-4-BROMOBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. benchchem.com [benchchem.com]

- 4. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2009046205A1 - Parp inhibitor compounds, compositions and methods of use - Google Patents [patents.google.com]

Spectroscopic Characterization of 2-Amino-4-bromobenzamide: A Technical Guide for Researchers

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the analytical characterization of 2-Amino-4-bromobenzamide (C₇H₇BrN₂O). As a valuable building block in medicinal chemistry and materials science, unambiguous structural confirmation is critical for its application in research and development. This document, intended for researchers, scientists, and drug development professionals, synthesizes predictive data and established spectroscopic principles for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. We delve into the causality behind spectral features, provide standardized protocols for data acquisition, and present the information in a clear, accessible format to support experimental design and data interpretation.

Molecular Structure and Physicochemical Properties

This compound is a substituted aromatic compound containing three key functional groups: a primary amine, a primary amide, and a bromo substituent. This specific arrangement of electron-donating (amine) and electron-withdrawing (amide, bromine) groups on the benzene ring dictates its unique spectroscopic signature.

Molecular Structure Diagram

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₇BrN₂O | [1][2] |

| Molecular Weight | 215.05 g/mol | [1] |

| Monoisotopic Mass | 213.97418 Da | [3] |

| CAS Number | 879933-60-1 |

| Appearance | Solid |[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the aromatic ring and verifying the presence of the amine and amide groups.

Predicted ¹H NMR Analysis

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and exchangeable protons of the amine and amide groups. The substitution pattern breaks the symmetry of the benzene ring, resulting in three unique aromatic proton environments.

-

Causality of Chemical Shifts: The aromatic protons are influenced by the electronic effects of the substituents. The -NH₂ group is strongly electron-donating, shielding nearby protons (shifting them upfield), while the -CONH₂ and -Br groups are electron-withdrawing, deshielding them (shifting them downfield). The amide (-CONH₂) and amine (-NH₂) protons are exchangeable and often appear as broad singlets; their chemical shift can be highly dependent on solvent, concentration, and temperature.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale |

|---|---|---|---|---|

| H-3 | ~7.3 - 7.5 | d | J ≈ 2 Hz | Ortho to C-Br and meta to C-NH₂. Appears as a doublet due to small meta-coupling to H-5. |

| H-5 | ~6.8 - 7.0 | dd | J ≈ 8 Hz, 2 Hz | Ortho to C-Br and ortho to C-NH₂. Split by H-6 (ortho) and H-3 (meta). |

| H-6 | ~7.1 - 7.3 | d | J ≈ 8 Hz | Ortho to the C-CONH₂ group and meta to C-Br. Split by H-5 (ortho). |

| -NH₂ (Amine) | ~4.0 - 5.5 | br s | - | Broad signal due to quadrupole broadening and exchange. |

| -CONH₂ (Amide) | ~7.0 - 8.0 | br s | - | Two broad signals may be observed due to restricted rotation around the C-N bond. |

Predicted ¹³C NMR Analysis

The ¹³C NMR spectrum is expected to show seven distinct carbon signals, corresponding to the six carbons of the benzene ring and the one carbonyl carbon of the amide group.

-

Causality of Chemical Shifts: The carbonyl carbon (-C=O) is significantly deshielded and appears far downfield (160-180 ppm).[4] Aromatic carbons directly attached to electronegative atoms (Br, N) have their chemical shifts significantly altered. The carbon attached to bromine (C-4) will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect," while the carbon attached to the amine group (C-2) will be shifted downfield.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted δ (ppm) | Rationale |

|---|---|---|

| C-1 (-C-CONH₂) | ~135 - 140 | Aromatic quaternary carbon, deshielded by the amide group. |

| C-2 (-C-NH₂) | ~145 - 150 | Aromatic quaternary carbon, strongly deshielded by the attached nitrogen. |

| C-3 | ~128 - 132 | Aromatic CH carbon. |

| C-4 (-C-Br) | ~110 - 115 | Aromatic quaternary carbon, shielded by the heavy bromine atom. |

| C-5 | ~120 - 125 | Aromatic CH carbon. |

| C-6 | ~115 - 120 | Aromatic CH carbon. |

| C-7 (-C=O) | ~168 - 172 | Carbonyl carbon, characteristically found at the low-field end of the spectrum.[4] |

Experimental Protocol for NMR Data Acquisition

This protocol outlines a self-validating system for obtaining high-quality NMR spectra.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as it is excellent for observing exchangeable N-H protons) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (e.g., 298 K).[5]

-

-

Data Acquisition:

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum using a 90° pulse. Set an appropriate spectral width and acquisition time.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known value.

-

Integrate the ¹H NMR signals and assign the peaks based on their chemical shift, multiplicity, and integration values.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Interpretation of the IR Spectrum

The IR spectrum of this compound will be dominated by absorptions from the N-H bonds of the amine and amide groups, the C=O bond of the amide, and vibrations from the aromatic ring.

-

Causality of Vibrational Frequencies:

-

N-H Stretching: Primary amines (-NH₂) typically show two distinct stretching bands (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region. Primary amides (-CONH₂) also show two bands in a similar region.[6] These may overlap but are characteristic.

-

C=O Stretching (Amide I): The carbonyl group of the amide produces a very strong, sharp absorption band, typically between 1640-1680 cm⁻¹.[7] Its exact position can be influenced by hydrogen bonding.

-

N-H Bending (Amide II): This vibration, involving both N-H bending and C-N stretching, results in a strong band around 1600-1640 cm⁻¹.

-

Aromatic C=C Stretching: Multiple sharp bands of variable intensity are expected between 1450-1600 cm⁻¹.

-

C-Br Stretching: The carbon-bromine bond vibration is expected in the fingerprint region, typically between 500-650 cm⁻¹.

-

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 3450 - 3300 | Medium-Strong | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |

| 3350 - 3180 | Medium-Strong | Asymmetric & Symmetric N-H Stretch | Primary Amide (-CONH₂) |

| 1680 - 1640 | Strong, Sharp | C=O Stretch (Amide I) | Amide |

| 1640 - 1600 | Strong | N-H Bend (Amide II) | Amide |

| 1600 - 1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~800 - 850 | Strong | C-H Out-of-Plane Bending | Substituted Aromatic |

| 650 - 500 | Medium | C-Br Stretch | Aryl Halide |

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common, solvent-free method for analyzing solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Spectrum Collection: Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly powerful for confirming the elemental composition.

Analysis of the Mass Spectrum

-

Molecular Ion Peak (M⁺): The most critical feature in the mass spectrum of this compound is the molecular ion. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.[8] This "M, M+2" pattern is a definitive indicator of the presence of a single bromine atom in the molecule or fragment.

-

Fragmentation Pathway: Electron ionization (EI) or collision-induced dissociation (CID) will cause the molecular ion to fragment in predictable ways. A plausible fragmentation involves the loss of the amide moiety or the bromine atom.

Plausible MS Fragmentation Pathway

Caption: A potential fragmentation pathway for this compound under mass spectrometry analysis.

Table 5: Predicted m/z Values for Key Ions (HRMS)

| Ion | Formula | Calculated m/z ([M+H]⁺) | Rationale |

|---|---|---|---|

| [M+H]⁺ | [C₇H₈BrN₂O]⁺ | 214.98146 / 216.97941 | Protonated molecule (⁷⁹Br / ⁸¹Br isotopes).[3] |

| [M+Na]⁺ | [C₇H₇BrN₂ONa]⁺ | 236.96340 / 238.96135 | Sodium adduct (⁷⁹Br / ⁸¹Br isotopes).[3] |

| [M-NH₂]⁺ | [C₇H₅BrN]⁺ | 197.96033 / 199.95828 | Fragment from loss of the amino group. |

| [M-CONH₂]⁺ | [C₆H₅BrN]⁺ | 170.96543 / 172.96338 | Fragment from loss of the carboxamide group. |

Experimental Protocol for MS Data Acquisition (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is a standard method for analyzing non-volatile polar compounds.

-

Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent system (e.g., methanol/water with 0.1% formic acid).

-

LC Separation (Optional but Recommended): Inject the sample onto an LC system (e.g., using a C18 column) to purify it before it enters the mass spectrometer. This is a crucial step for quality control.

-

Ionization: The sample eluting from the LC is introduced into the ESI source, where it is nebulized and ionized, typically forming protonated molecules [M+H]⁺ in positive ion mode.

-

Mass Analysis:

-

Full Scan MS: The mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap) scans a range of m/z values to detect the molecular ions.[9]

-

Tandem MS (MS/MS): For structural confirmation, the precursor ion of interest (e.g., m/z 214.98) is selected, fragmented in a collision cell, and the resulting product ions are analyzed.[10] This provides the fragmentation pattern.

-

Conclusion

The structural identity and purity of this compound can be unequivocally established through a combination of NMR, IR, and MS techniques. NMR spectroscopy confirms the precise arrangement of protons and carbons in the molecular framework. IR spectroscopy provides rapid confirmation of essential functional groups, including the amine and amide moieties. Finally, mass spectrometry verifies the molecular weight and elemental composition, with the characteristic bromine isotopic pattern serving as a definitive signature. The integrated application of these methods, guided by the protocols and interpretations outlined in this guide, provides a robust system for the comprehensive characterization of this important chemical intermediate.

References

-

The Royal Society of Chemistry. (2021). Supporting Information: Direct Synthesis of Amides and Imines by Dehydrogenative Homo or Cross-Coupling of Amines and Alcohols catalyzed by Cu-MOF. [Online]. Available at: [Link]

-

Biological Magnetic Resonance Bank. bmse000668 Benzamide. [Online]. Available at: [Link]

-

The Royal Society of Chemistry. (2015). Supplementary Information: A highly active and efficient ruthenium(II) catalyst for hydration of nitriles to amides in aqueous medium. [Online]. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033947). [Online]. Available at: [Link]

-

PubChemLite. This compound (C7H7BrN2O). [Online]. Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). [Online]. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13805507, this compound. [Online]. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 478819, 2-Amino-n-(4-bromophenyl)benzamide. [Online]. Available at: [Link]

-

National Institute of Standards and Technology. Benzamide, m-bromo-. [Online]. Available at: [Link]

-

ResearchGate. Experimental (a) and theoretical (b) IR spectra of 2-bromo-4-chlorobenzaldehyde. [Online]. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 77616, 2-Bromobenzamide. [Online]. Available at: [Link]

-

National Institute of Standards and Technology. Benzamide, 2-bromo-N-(4-bromophenyl)-. [Online]. Available at: [Link]

-

OpenStax. (2023). Organic Chemistry: 13.11 Characteristics of 13C NMR Spectroscopy. [Online]. Available at: [Link]

-

University of Colorado Boulder. 13C NMR Chemical Shift Table. [Online]. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 79758408, 2-amino-4-bromo-N-(4-bromo-3-nitrophenyl)benzamide. [Online]. Available at: [Link]

-

Wiley Science Solutions. SpectraBase: 2-[(4-bromobenzoyl)amino]-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. [Online]. Available at: [Link]

-

ResearchGate. (2014). Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. [Online]. Available at: [Link]

-

PubMed Central. (2024). Functionalizing tandem mass tags for streamlining click-based quantitative chemoproteomics. [Online]. Available at: [Link]

-

Malaysian Journal of Analytical Sciences. (2021). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. [Online]. Available at: [Link]

-

PubMed Central. Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling. [Online]. Available at: [Link]

-

PubMed Central. (2021). Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. [Online]. Available at: [Link]

-

Broad Institute. Fundamentals of Biological Mass Spectrometry and Proteomics. [Online]. Available at: [Link]

-

Nuvisan. Tailored mass spectrometry solutions for advanced protein science. [Online]. Available at: [Link]

Sources

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C7H7BrN2O | CID 13805507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C7H7BrN2O) [pubchemlite.lcsb.uni.lu]

- 4. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 5. bmse000668 Benzamide at BMRB [bmrb.io]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. researchgate.net [researchgate.net]

- 8. broadinstitute.org [broadinstitute.org]

- 9. Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Functionalizing tandem mass tags for streamlining click-based quantitative chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Amino-4-bromobenzamide in Organic Solvents

This technical guide provides a comprehensive analysis of the solubility of 2-Amino-4-bromobenzamide, a key intermediate in pharmaceutical synthesis. Recognizing the current scarcity of publicly available quantitative solubility data for this specific compound, this document leverages foundational chemical principles and data from structurally analogous compounds to provide a robust framework for researchers, scientists, and drug development professionals. Herein, we delve into the theoretical underpinnings of its solubility, present a detailed, field-proven experimental protocol for its determination, and offer insights into predicting its behavior in various organic solvent systems.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

Solubility is a fundamental physicochemical property that dictates the developability of a potential drug candidate. It directly influences bioavailability, manufacturability, and the design of effective dosage forms. For a compound like this compound, which serves as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs), a thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, designing efficient purification and crystallization processes, and ensuring the quality and consistency of the final product. This guide is designed to empower researchers with the necessary knowledge and methodologies to navigate the solubility landscape of this important molecule.

Physicochemical Properties of this compound and its Analogs

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. Below is a summary of the key physicochemical parameters for this compound and two structurally related compounds, 2-Aminobenzamide and 4-Bromobenzamide, which can provide context for its expected behavior.

| Property | This compound | 2-Aminobenzamide (Analog) | 4-Bromobenzamide (Analog) | Source(s) |

| Molecular Formula | C₇H₇BrN₂O | C₇H₈N₂O | C₇H₆BrNO | [1][2] |

| Molecular Weight | 215.05 g/mol | 136.15 g/mol | 200.03 g/mol | [1][2] |

| CAS Number | 112253-70-0 | 88-68-6 | 698-67-9 | [2][3] |

| Appearance | Solid | Light brown crystalline powder | White to almost white powder | [1][4] |

| Melting Point | Not specified | 111-113 °C | 190-193 °C | [2] |

| Predicted logP | 1.13 | -0.3 - 0.64 | 1.8 | [3][5][6] |

| Polar Surface Area | 69.11 Ų | 69.11 Ų | 43.1 Ų | [3][5][6] |

The structure of this compound features a primary amide group (-CONH₂), a primary aromatic amine group (-NH₂), and a bromine atom attached to a benzene ring. The amide and amine groups are polar and capable of acting as both hydrogen bond donors and acceptors, which is expected to enhance solubility in polar solvents.[7] Conversely, the aromatic ring and the bromine atom contribute to the molecule's lipophilicity and molecular weight, which can favor solubility in less polar environments and may increase the energy required to overcome the crystal lattice.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone of solubility prediction. The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the balance of energy required to break solute-solute and solvent-solvent interactions and the energy released upon the formation of new solute-solvent interactions.

For this compound, we can anticipate the following trends based on its structure:

-

Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): These solvents can engage in strong hydrogen bonding with the amide and amine groups of the solute. The -OH group of the alcohol can act as a hydrogen bond donor to the carbonyl oxygen and the amino nitrogen, while the oxygen and nitrogen atoms of the solute can accept hydrogen bonds from the solvent. Therefore, moderate to good solubility is expected in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate): These solvents possess a dipole moment and can act as hydrogen bond acceptors but not donors. They can interact favorably with the polar regions of this compound. Solvents like acetone are effective at solvating polar molecules, and good solubility can be anticipated.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The interactions between the nonpolar solvent molecules and the highly polar this compound are likely to be weak (van der Waals forces). These interactions are generally insufficient to overcome the strong intermolecular forces (hydrogen bonding and dipole-dipole interactions) within the solid crystal lattice of the solute. Consequently, low solubility is expected in nonpolar solvents.

The following diagram illustrates the relationship between the molecular features of this compound and its expected solubility in different solvent classes.

Caption: Predicted solubility based on molecular interactions.

Illustrative Solubility Data of a Structural Analog: 2-Aminobenzamide

It is crucial to note that the presence of the bromine atom in this compound will alter its solubility profile due to increased molecular weight and potentially different crystal packing energy. However, the relative solubility in different solvent classes is expected to follow a similar pattern.

| Solvent | Mole Fraction (x1) at 293.15 K (20°C) | Mole Fraction (x1) at 313.15 K (40°C) | Solvent Class |

| Methanol | 0.2031 | 0.3164 | Polar Protic |

| Ethanol | 0.1378 | 0.2295 | Polar Protic |

| n-Propanol | 0.0911 | 0.1654 | Polar Protic |

| Isopropanol | 0.0772 | 0.1458 | Polar Protic |

| n-Butanol | 0.0634 | 0.1245 | Polar Protic |

| Acetone | 0.1265 | 0.2311 | Polar Aprotic |

| Ethyl Acetate | 0.0381 | 0.0792 | Polar Aprotic |

| Acetonitrile | 0.0276 | 0.0543 | Polar Aprotic |

| Tetrahydrofuran | 0.2089 | 0.3443 | Polar Aprotic |

Data extracted from the Journal of Chemical & Engineering Data, 2019, 64, 9, 4049-4057.[8]

Analysis of Analog Data: As predicted by the theoretical framework, 2-Aminobenzamide exhibits the highest solubility in polar solvents like methanol and tetrahydrofuran, where strong solute-solvent interactions are possible.[8] The solubility generally decreases as the alkyl chain of the alcohol solvent increases, which is attributable to the decreasing polarity of the solvent.[8] Solubility in polar aprotic solvents is variable, with good solubility in acetone and tetrahydrofuran but lower solubility in ethyl acetate and acetonitrile.[8] This highlights the nuanced nature of solute-solvent interactions beyond simple polarity. In all cases, solubility increases with temperature, indicating that the dissolution process is endothermic.

Experimental Protocol: Determination of Thermodynamic Solubility

The "shake-flask" method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[6] It is a robust and reliable technique that, when performed correctly, yields high-quality data.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg or better)

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Constant temperature incubator/shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that equilibrium with the solid phase is maintained.

-

Record the mass of the added solid.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a time-to-equilibrium study to determine the minimum required agitation time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker.

-

Allow the vials to stand undisturbed at the experimental temperature for a short period (e.g., 1-2 hours) to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the solution through a syringe filter into a clean, tared vial. This step must be performed quickly to minimize any temperature fluctuations.

-

-

Quantification:

-

Accurately weigh the filtered saturated solution.

-

Dilute the filtered solution with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV. A pre-established calibration curve is required for this quantification.

-

Data Calculation

The solubility can be expressed in various units:

-

Solubility (mg/mL):

-

Solubility (mg/mL) = (Concentration from HPLC in mg/mL) x (Dilution Factor)

-

-

Solubility ( g/100 g solvent):

-

This is a common gravimetric unit. It requires weighing the supernatant and knowing the mass of the dissolved solute.

-

The following diagram outlines the experimental workflow for the shake-flask method.

Caption: Experimental workflow for thermodynamic solubility determination.

Discussion and Conclusion

While direct experimental data for the solubility of this compound in organic solvents is lacking in public literature, a robust predictive framework can be established based on its molecular structure and data from close analogs. The presence of both hydrogen-bond donating and accepting groups in the form of the primary amide and amine functionalities suggests a favorable interaction with polar solvents, particularly polar protic solvents like alcohols. The illustrative data from 2-aminobenzamide strongly supports this, showing high solubility in methanol and decreasing solubility with decreasing solvent polarity.[8]

The addition of a bromine atom to the aromatic ring in this compound introduces several competing factors. The increased molecular weight and the potential for stronger crystal lattice forces due to halogen-halogen interactions could decrease overall solubility compared to 2-aminobenzamide. Conversely, the bromine atom also increases the molecule's polarizability, which could lead to stronger dispersion forces and potentially enhance solubility in certain polar aprotic solvents.

For researchers and drug development professionals, the key takeaway is the necessity of experimental determination. The detailed shake-flask protocol provided in this guide offers a reliable and universally accepted method for generating the precise solubility data required for process development and formulation. By systematically evaluating the solubility of this compound in a range of pharmaceutically relevant solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, and dimethyl sulfoxide), a comprehensive solubility profile can be constructed. This data is invaluable for making informed decisions in the development of new chemical entities and manufacturing processes.

References

-

Wang, L., et al. (2019). Solubility Measurement and Phase Equilibrium Modeling of 2-Aminobenzamide in 15 Pure Solvents. Journal of Chemical & Engineering Data, 64(9), 4049-4057. [Link]

-

Solubility of Things. (n.d.). 2-Aminobenzamide. [Link]

- Fujita, T., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 584-589. This is a representative paper on the shake-flask method.

-

FooDB. (2010). Showing Compound 2-Aminobenzamide (FDB012155). [Link]

-

PubChem. (n.d.). 4-Bromobenzamide. [Link]

-

PubChem. (n.d.). Anthranilamide. [Link]

-

PubChem. (n.d.). 4-bromo-N-phenylbenzamide. [Link]

- Paruta, A. N. (1969). Solubility of the sulfonamides as a function of pH. Journal of Pharmaceutical Sciences, 58(2), 216-220.

-

Al-Ostoot, F. H., et al. (2016). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 21(11), 1546. [Link]

-

Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 19743. [Link]

-

ResearchGate. (n.d.). Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. [Link]

-

ResearchGate. (n.d.). Reaction of various aldehydes with 2-aminobenzamide. [Link]

-

Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. [Link]

-

Chemistry Stack Exchange. (2020). Solubility of Amides. [Link]

-

Pharmaffiliates. (n.d.). This compound. [Link]

-

University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amides. [Link]

Sources

- 1. Anthranilamide | C7H8N2O | CID 6942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-溴苯甲酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. 4-Bromobenzamide | 698-67-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Showing Compound 2-Aminobenzamide (FDB012155) - FooDB [foodb.ca]

- 6. echemi.com [echemi.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pubs.acs.org [pubs.acs.org]

Potential biological activities of 2-Amino-4-bromobenzamide

An In-Depth Technical Guide to the Potential Biological Activities of 2-Amino-4-bromobenzamide

Authored by a Senior Application Scientist

Preamble: Unlocking the Therapeutic Potential of a Versatile Scaffold

In the landscape of modern drug discovery, the identification and exploration of novel molecular scaffolds with diverse biological activities are paramount. This compound, a seemingly simple molecule, represents a compelling starting point for the development of new therapeutic agents. Its unique substitution pattern, featuring an amino group, a bromine atom, and an amide functional group on a benzene ring, provides a rich chemical space for derivatization and interaction with biological targets.[1] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential biological activities of this compound, grounded in existing literature on related compounds and offering actionable experimental protocols to validate these hypotheses.

Molecular Profile and Synthetic Tractability

Chemical Structure: this compound Molecular Formula: C₇H₇BrN₂O Molecular Weight: 215.05 g/mol

The presence of the amino and amide groups offers sites for hydrogen bonding and further chemical modification, while the bromine atom can participate in halogen bonding or serve as a handle for cross-coupling reactions, enabling the synthesis of diverse compound libraries.[1]

Synthesis Overview

The synthesis of this compound is well-documented, with several established methods offering flexibility in laboratory-scale and potential scale-up production. Common synthetic routes include the direct bromination of 2-aminobenzamide or the amidation of 2-amino-4-bromobenzoic acid.[1] More contemporary approaches, such as microwave-assisted synthesis, have been shown to significantly reduce reaction times and improve yields, making this scaffold readily accessible for research purposes.[1]

Potential Biological Activities: A Multifaceted Profile

While direct and extensive biological studies on this compound are emerging, the broader class of benzamides and related brominated compounds exhibits a wide spectrum of pharmacological effects.[2] This section will delve into the most promising potential activities, providing the scientific rationale and detailed protocols for their investigation.

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

The benzamide moiety is a common feature in a variety of anticancer agents.[2] Furthermore, derivatives of 2-amino-1,4-naphthoquinone-benzamides have demonstrated potent cytotoxic effects against various cancer cell lines, suggesting that the 2-aminobenzamide core can be a valuable pharmacophore in oncology.[3]

2.1.1. Hypothetical Mechanism of Action: Induction of Apoptosis

A plausible mechanism for the anticancer activity of this compound derivatives involves the induction of apoptosis. This could be mediated through the inhibition of key survival proteins or the activation of pro-apoptotic pathways. The bromophenyl moiety might enhance binding affinity to target proteins through hydrophobic and halogen bonding interactions.

Caption: Hypothetical apoptotic pathway induced by a this compound derivative.

2.1.2. Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol outlines a standard MTT assay to evaluate the cytotoxic effects of this compound on a panel of human cancer cell lines.

Materials:

-

This compound

-

Human cancer cell lines (e.g., MDA-MB-231, HT-29, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture cancer cells to ~80% confluency.

-

Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is <0.5%.

-

Remove the medium from the wells and add 100 µL of the respective compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate for 48-72 hours.

-

-

MTT Assay:

-